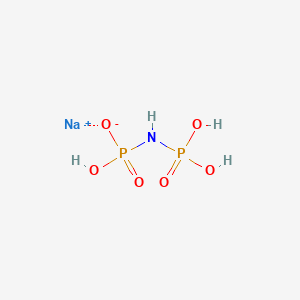
Imidodiphosphate sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Imidodiphosphate sodium salt can be synthesized through the reaction of phosphoric acid with ammonia and sodium hydroxide. The reaction typically involves the following steps:
Reaction of Phosphoric Acid with Ammonia: Phosphoric acid reacts with ammonia to form ammonium phosphate.
Addition of Sodium Hydroxide: Sodium hydroxide is then added to the ammonium phosphate solution to form sodium iminodiphosphoric acid.
Industrial Production Methods: In industrial settings, the production of sodium iminodiphosphoric acid involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes:
Mixing Reactants: Phosphoric acid, ammonia, and sodium hydroxide are mixed in specific ratios.
Controlled Reaction Conditions: The reaction is carried out at controlled temperatures and pH levels to optimize the formation of the desired product.
Purification: The resulting product is purified through filtration and crystallization to obtain high-purity sodium iminodiphosphoric acid.
Analyse Des Réactions Chimiques
Types of Reactions: Imidodiphosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution Reactions: These reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction may produce phosphine derivatives .
Applications De Recherche Scientifique
Imidodiphosphate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: It is used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of flame retardants, fertilizers, and water treatment agents
Mécanisme D'action
The mechanism of action of sodium iminodiphosphoric acid involves its interaction with specific molecular targets and pathways. It can inhibit the precipitation and dissolution of calcium phosphate by binding to calcium ions and preventing their aggregation. This property makes it useful in various applications, including water treatment and biomedical research .
Comparaison Avec Des Composés Similaires
Hypophosphorous Acid: A reducing agent used in various chemical reactions.
Phosphoric Acid: A common acid used in fertilizers and food additives.
Phosphonic Acid: Used in the production of herbicides and flame retardants.
Uniqueness: Imidodiphosphate sodium salt is unique due to its imino group, which imparts specific chemical properties and reactivity. Unlike other phosphoric acids, it can inhibit calcium phosphate precipitation, making it valuable in specialized applications .
Propriétés
IUPAC Name |
sodium;hydroxy-(phosphonoamino)phosphinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H5NO6P2.Na/c2-8(3,4)1-9(5,6)7;/h(H5,1,2,3,4,5,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWAJUPWPSLGO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(P(=O)(O)O)P(=O)(O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NNaO6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Zirconium(4+) tetrakis[(2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]](/img/structure/B8245883.png)
![2-(4-nitrophenyl)-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245896.png)
![2-pyridin-4-yl-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B8245903.png)
![4-(6,11-dioxo-3H-naphtho[2,3-e]benzimidazol-2-yl)benzonitrile](/img/structure/B8245910.png)



